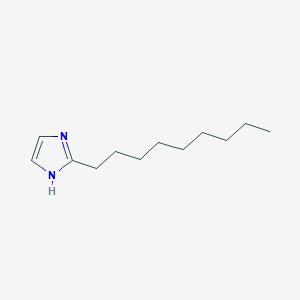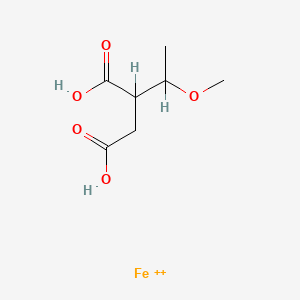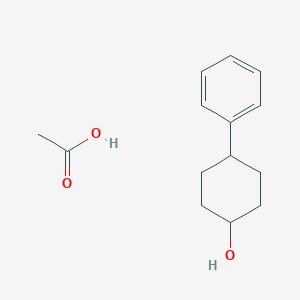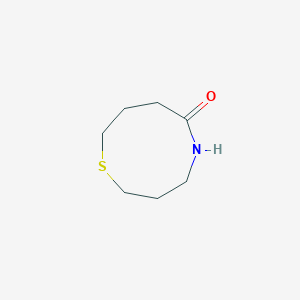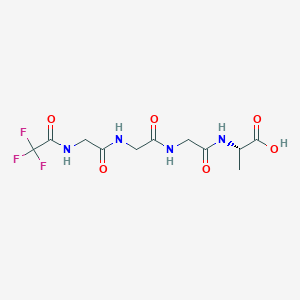![molecular formula C8H13NO3 B14634330 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile CAS No. 55961-72-3](/img/structure/B14634330.png)
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile is an organic compound featuring a nitrile group attached to a propanenitrile backbone, which is further connected to a 2-methyl-1,3-dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile typically involves the reaction of 2-methyl-1,3-dioxane with a suitable nitrile precursor under specific conditions. One common method involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring from carbonyl compounds and 1,3-propanediol . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Industrial methods often focus on the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,3-Dioxane: A related compound with similar structural features but lacking the nitrile group.
2-Methyl-1,3-dioxane: Another similar compound with a methyl group at the 2-position.
Uniqueness
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile is unique due to the presence of both the dioxane ring and the nitrile group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
55961-72-3 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
3-[(2-methyl-1,3-dioxan-5-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H13NO3/c1-7-11-5-8(6-12-7)10-4-2-3-9/h7-8H,2,4-6H2,1H3 |
InChI 键 |
TVKANCYDNQJHLO-UHFFFAOYSA-N |
规范 SMILES |
CC1OCC(CO1)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


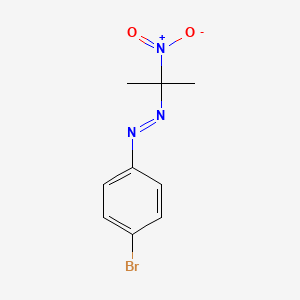
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
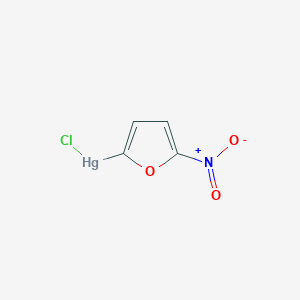
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
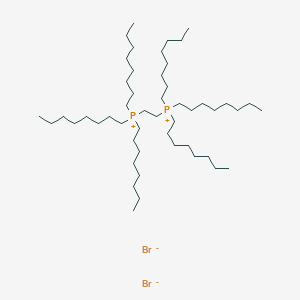
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
